N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a thieno-triazolopyrimidine derivative characterized by a phenylsulfonyl group at position 3 and a cycloheptylamine substituent at position 4. Its structural complexity, combining a thiophene ring fused with triazolo-pyrimidine, confers unique electronic and steric properties, influencing both synthetic accessibility and biological interactions.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c26-29(27,15-10-6-3-7-11-15)20-19-22-18(21-14-8-4-1-2-5-9-14)17-16(12-13-28-17)25(19)24-23-20/h3,6-7,10-14H,1-2,4-5,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUBMJBIGDQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Biological Activity
N-Cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest due to its potential biological activities, particularly as a selective serotonin receptor antagonist. This article summarizes its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is synthesized through a multi-step process involving the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine framework. The synthesis typically includes:
- Formation of the Thieno Ring : Utilizing thiophene derivatives.
- Pyrimidine Integration : Incorporating pyrimidine moieties to enhance biological activity.
- Sulfonylation : Adding the phenylsulfonyl group to increase receptor binding affinity.
The molecular formula of this compound is .
1. Serotonin Receptor Antagonism
Research indicates that compounds within this class exhibit potent antagonistic activity at the serotonin 5-HT6 receptor. A notable study reported that certain derivatives demonstrated an IC50 value of 29.0 nM in functional assays . The compound's selectivity for the 5-HT6 receptor over other serotonin receptors such as 5-HT2A and 5-HT2B has been highlighted, making it a promising candidate for treating disorders linked to serotonin dysregulation.
2. Cytotoxicity and Antitumor Activity
Several studies have explored the cytotoxic effects of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The IC50 values reported for related compounds suggest significant cytotoxicity with values around 27.6 μM . The presence of electron-withdrawing groups was found to enhance activity.
- Structure-Activity Relationships (SAR) : The incorporation of different substituents on the phenyl ring and variations in the thieno structure were shown to influence potency significantly.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Cytotoxicity |
| Compound B | MDA-MB-231 | 29.0 | Cytotoxicity |
| Compound C | Various | <50 | Selective receptor binding |
Case Study 1: Selective Binding Affinity
A study evaluated various derivatives and found that specific modifications led to enhanced binding affinities for the 5-HT6 receptor. For instance, a derivative with a chloro substituent exhibited a Ki value of 1.7 nM . This highlights the importance of structural modifications in developing more effective drugs targeting serotonin receptors.
Case Study 2: Antitumor Efficacy
In another investigation focusing on antitumor activity against multiple cancer cell lines, researchers synthesized a series of thieno derivatives and assessed their cytotoxicity. Compounds with specific structural features consistently showed promising results against MDA-MB-231 cells .
Scientific Research Applications
Neurological Applications
Research indicates that derivatives of N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant activity as selective serotonin 5-HT6 receptor antagonists. These compounds have shown promising results in binding affinity and functional inhibition against serotonin receptors with IC50 values in the nanomolar range. This suggests potential applications in treating neurological disorders such as schizophrenia and cognitive dysfunction .
Antifungal Activity
Although not directly studied for antifungal properties, the structural similarities with other compounds that have shown antifungal activity suggest potential in this area. For example, triazole derivatives are known to possess antifungal properties against various strains of Candida . The exploration of this compound could lead to novel antifungal agents.
Synthetic Pathways
The synthesis of this compound typically involves multi-step strategies that ensure high yields and purity. Key reactions include:
- Functional group transformations characteristic of triazole and pyrimidine chemistry.
- Use of various synthetic intermediates to achieve the desired molecular structure .
Comparative Analysis of Related Compounds
To illustrate the biological efficacy of this compound and its derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | Tetrahydrofuran moiety | High affinity for 5-HT6 receptor (IC50=29.0 nM) |
| 3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | Thienylmethyl substituent | Greatest affinity in binding assays (Ki=1.7 nM) |
| 4-(N-benzoylpiperidin-4-yl)-thieno[2,3-e][1,2]triazolo-pyrimidine | Piperidin moiety | Potential anti-inflammatory activity |
This table highlights the diverse modifications that can enhance biological activity while maintaining structural integrity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs vary primarily in sulfonyl and amine substituents, which dictate physicochemical and pharmacological profiles:
*Calculated based on formula C22H23N5O2S2.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3 on sulfonyl) enhance stability but reduce solubility .
- Bulky amine substituents (cycloheptyl, phenylethyl) increase lipophilicity, favoring blood-brain barrier penetration .
- Aromatic vs. aliphatic amines : m-Tolyl and benzyl groups offer synthetic versatility, while cycloheptyl may improve target selectivity .
Physicochemical Properties
- Melting Points : Most analogs exhibit high thermal stability (>300°C) , consistent with rigid fused-ring systems.
- Solubility : The cycloheptyl group in the target compound likely reduces aqueous solubility compared to polar substituents (e.g., carboxamide in ).
- Spectroscopic Data: 1H NMR shifts for the thieno-triazolopyrimidine core are consistent across analogs (δ 7.5–8.5 ppm for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
